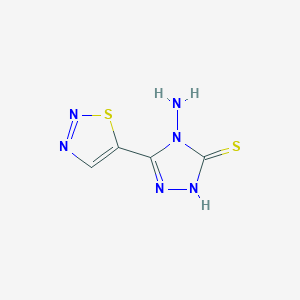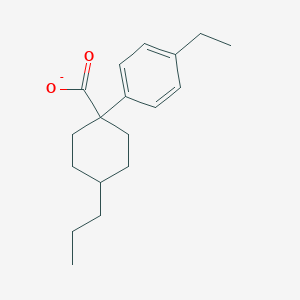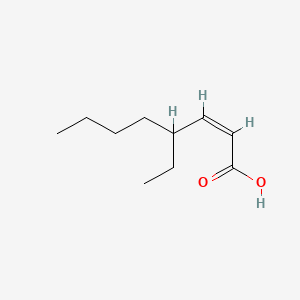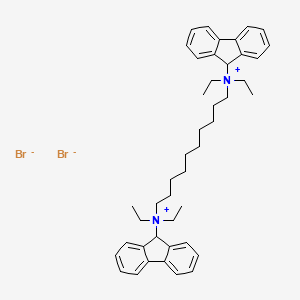
2-Propanol, 1,1'-(decylimino)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1,1’-(decylimino)bis- is a chemical compound with the molecular formula C16H35NO2 and a molecular weight of 273.459 . It is known for its unique structure, which includes a decylimino group attached to two propanol molecules. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-Propanol, 1,1’-(decylimino)bis- involves several steps. One common method includes the reaction of N,N-dimethyl-1,3-propylenediamine with propylene oxide in a high-pressure reactor . The reaction conditions typically involve maintaining a pressure of 0.1-1.0 Mpa and a temperature of 60-80°C. After the addition of propylene oxide, the temperature is raised to 80-100°C, and the reaction is allowed to proceed for 1-5 hours. The final product is obtained through rectification.
Chemical Reactions Analysis
2-Propanol, 1,1’-(decylimino)bis- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-Propanol, 1,1’-(decylimino)bis- has a wide range of applications in scientific research. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in polymerization reactions . In biology, it serves as a stabilizer for enzymes and proteins. In medicine, it is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical compounds. Industrially, it is used in the production of polyurethane foams and as a surfactant in cleaning products.
Mechanism of Action
The mechanism of action of 2-Propanol, 1,1’-(decylimino)bis- involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their structure and function. This interaction can affect various biochemical pathways, including those involved in catalysis and signal transduction.
Comparison with Similar Compounds
2-Propanol, 1,1’-(decylimino)bis- can be compared with similar compounds such as 1,3-BIS-(DIETHYLAMINO)-2-PROPANOL and Diisopropanolethanolamine . These compounds share similar structural features but differ in their specific functional groups and applications. For example, 1,3-BIS-(DIETHYLAMINO)-2-PROPANOL is used primarily as a reagent in organic synthesis, while Diisopropanolethanolamine is used in the synthesis of dendritic polymers. The unique decylimino group in 2-Propanol, 1,1’-(decylimino)bis- provides it with distinct chemical properties and applications.
Properties
CAS No. |
65086-46-6 |
|---|---|
Molecular Formula |
C16H35NO2 |
Molecular Weight |
273.45 g/mol |
IUPAC Name |
1-[decyl(2-hydroxypropyl)amino]propan-2-ol |
InChI |
InChI=1S/C16H35NO2/c1-4-5-6-7-8-9-10-11-12-17(13-15(2)18)14-16(3)19/h15-16,18-19H,4-14H2,1-3H3 |
InChI Key |
BVNRDHVWLFPWFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN(CC(C)O)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B13782946.png)


![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)


![1-Chloro-4-(4-chlorophenyl)sulfonylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B13782977.png)



![Benzenemethanamine, N-[3-bromo-5-(trifluoromethyl)phenyl]-N-(phenylmethyl)-](/img/structure/B13783003.png)

